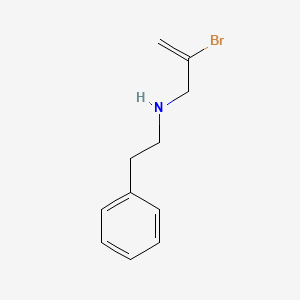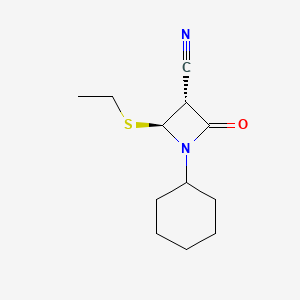![molecular formula C7H10N2O4 B14474463 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane CAS No. 67439-85-4](/img/structure/B14474463.png)
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane is a chemical compound with the molecular formula C8H12N2O4. It contains a total of 26 atoms, including 12 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by the presence of two isocyanate groups and two ether linkages, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane typically involves the reaction of appropriate alcohols with phosgene or its derivatives. The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow reactors to ensure efficient and safe handling of phosgene, a highly toxic reagent .
Chemical Reactions Analysis
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The ether linkages can undergo substitution reactions under acidic or basic conditions.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
Scientific Research Applications
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in drug delivery systems and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .
Comparison with Similar Compounds
1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane can be compared with other similar compounds, such as:
1-Isocyanato-2-(2-methoxyethoxy)ethane: This compound has a similar structure but differs in the position of the isocyanate and ether groups.
1-Isocyanato-2-methoxyethane: This compound has a simpler structure with only one isocyanate and one ether group.
The uniqueness of this compound lies in its dual isocyanate and ether functionalities, which provide a higher degree of reactivity and versatility in chemical synthesis and applications .
Properties
CAS No. |
67439-85-4 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-isocyanato-1-(1-isocyanatoethoxymethoxy)ethane |
InChI |
InChI=1S/C7H10N2O4/c1-6(8-3-10)12-5-13-7(2)9-4-11/h6-7H,5H2,1-2H3 |
InChI Key |
AEGPCIIXOBLGER-UHFFFAOYSA-N |
Canonical SMILES |
CC(N=C=O)OCOC(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)


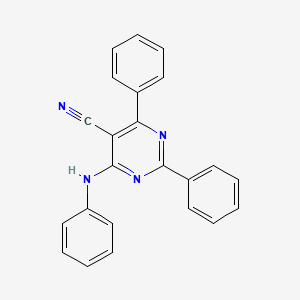
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
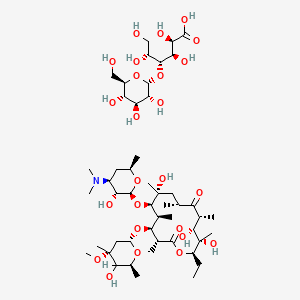
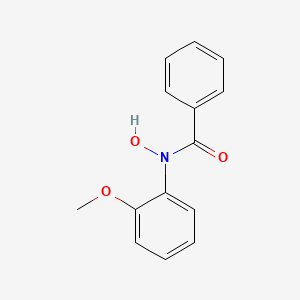
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

